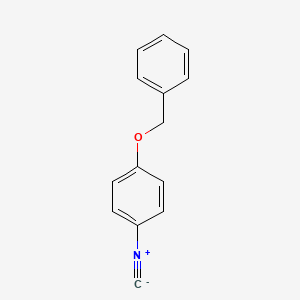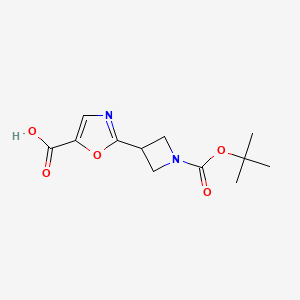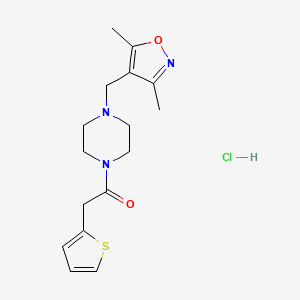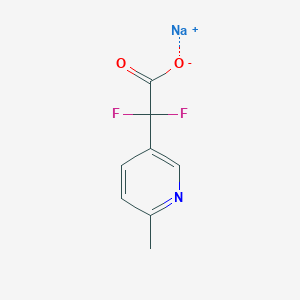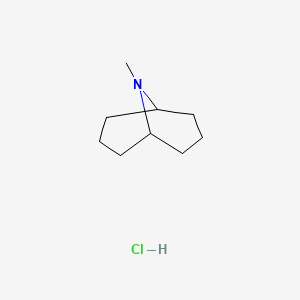
Granatane hydrochoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Granatane hydrochoride is a useful research compound. Its molecular formula is C9H18ClN and its molecular weight is 175.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spatial Selectivity in the Hippocampal Granular Layer
Granatane hydrochloride, through its interaction with granule cells in the hippocampal region, demonstrates potential applications in neurological research, particularly in understanding spatial memory and navigation. In studies involving the fascia dentata's granular layer in rats, granule cells showed spatially and directionally selective discharge, indicating a high degree of spatial information provided to their CA3 targets. This selectivity is crucial for understanding the hippocampus's role in spatial memory and navigation, suggesting granatane hydrochloride could be instrumental in probing the neural circuits involved in these processes (Jung & McNaughton, 1993).
Porous Spherical Granules for Time-Controlled Drug Release
Research on porous spherical hydroxyapatite granules impregnated with drugs, for targeted and time-controlled drug delivery, reveals a method potentially adaptable for granatane hydrochloride, particularly in bone surgery applications. The fabrication method, which leverages liquids' immiscibility effect, could be applied to encapsulate granatane hydrochloride for localized, controlled release in therapeutic contexts, offering a novel delivery mechanism that could enhance efficacy and reduce systemic side effects (Komlev, Barinov, & Koplik, 2002).
Tropane and Granatane Alkaloid Biosynthesis
A systematic analysis of tropane and granatane alkaloids highlights the pharmaceutical importance of granatane compounds. Granatane hydrochloride, as part of this group, has implications for developing new drugs with enhanced efficacy and specificity. The study of these alkaloids' biosynthesis offers insights into engineering metabolic pathways for the production of these compounds, potentially leading to more efficient synthesis methods for pharmaceutical applications (Kim et al., 2016).
Aerobic Granular Sludge in Wastewater Treatment
Granatane hydrochloride's potential utility extends to environmental biotechnology, particularly in the aerobic granulation process for wastewater treatment. Studies on aerobic granular sludge demonstrate its effectiveness in treating high-strength organic wastewaters and adsorbing heavy metals, suggesting that granatane hydrochloride could be explored for similar environmental applications. This could lead to innovative approaches to wastewater management, focusing on the removal of pollutants through granular media (Adav, Lee, Show, & Tay, 2008).
Granatanol Diesters as Non-Depolarizing Muscle Relaxants
The study of quaternary derivatives of granatanol diesters reveals their potential as ultrashort-acting, non-depolarizing muscle relaxants. This application is particularly relevant in anesthesia and surgery, where controlled muscle relaxation is crucial. The granatanol derivatives' rapid onset and short duration of action, coupled with their potency, make them promising candidates for clinical use, indicating a pathway for granatane hydrochloride's application in medical settings (Gyermek, Lee, Cho, & Nguyen, 2006).
Wirkmechanismus
Target of Action
Granatane alkaloids are a subclass of piperidine alkaloids
Biochemical Pathways
Granatane alkaloids belong to the larger pyrroline and piperidine classes of plant alkaloids . Their biosynthesis may share common ancestry in some orders, while they may be independently derived in others .
Pharmacokinetics
These properties are crucial for a drug’s bioavailability and overall effect .
Result of Action
Many specialized metabolites, including some alkaloids, are pharmacologically active and have been used by humans for therapeutic and recreational purposes .
Eigenschaften
IUPAC Name |
9-methyl-9-azabicyclo[3.3.1]nonane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-10-8-4-2-5-9(10)7-3-6-8;/h8-9H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPIWBVEKNBGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2521363.png)
![6-Bromo-2-chloro-5-fluorobenzo[d]thiazole](/img/structure/B2521364.png)
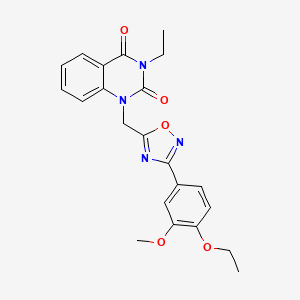
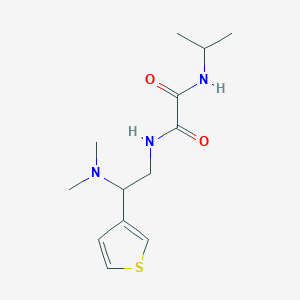
![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2521367.png)

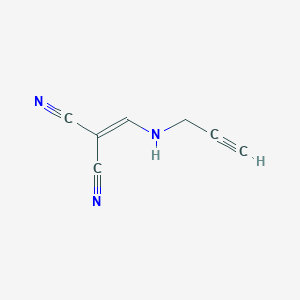
![N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2521374.png)

